molecular formula C17H23NO5S B14860095 N-[6-(ethylsulfanyl)-8-hydroxy-2-phenylhexahydropyrano[3,2-d][1,3]dioxin-7-yl]acetamide

N-[6-(ethylsulfanyl)-8-hydroxy-2-phenylhexahydropyrano[3,2-d][1,3]dioxin-7-yl]acetamide

Cat. No.: B14860095
M. Wt: 353.4 g/mol
InChI Key: HWVFWNMATMHVMS-UHFFFAOYSA-N
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Description

N-[6-(ethylsulfanyl)-8-hydroxy-2-phenylhexahydropyrano[3,2-d][1,3]dioxin-7-yl]acetamide is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structural features, including a hexahydropyrano[3,2-d][1,3]dioxin core, an ethylsulfanyl group, and a phenyl ring. Its molecular formula is C17H23NO5S .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[6-(ethylsulfanyl)-8-hydroxy-2-phenylhexahydropyrano[3,2-d][1,3]dioxin-7-yl]acetamide involves multiple steps, starting from readily available starting materials. The key steps typically include:

  • Formation of the hexahydropyrano[3,2-d][1,3]dioxin core through a cyclization reaction.
  • Introduction of the ethylsulfanyl group via a nucleophilic substitution reaction.
  • Attachment of the phenyl ring through a Friedel-Crafts acylation reaction.
  • Final acylation to introduce the acetamide group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of efficient purification methods to ensure high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N-[6-(ethylsulfanyl)-8-hydroxy-2-phenylhexahydropyrano[3,2-d][1,3]dioxin-7-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: The ethylsulfanyl group can be oxidized to a sulfoxide or sulfone.

    Reduction: The carbonyl group in the acetamide moiety can be reduced to an amine.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the ethylsulfanyl group can yield sulfoxides or sulfones, while reduction of the acetamide group can produce primary amines .

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-[6-(ethylsulfanyl)-8-hydroxy-2-phenylhexahydropyrano[3,2-d][1,3]dioxin-7-yl]acetamide is not fully understood. it is believed to interact with specific molecular targets through its functional groups. The ethylsulfanyl group may participate in redox reactions, while the hydroxyl and acetamide groups can form hydrogen bonds with biological molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of the ethylsulfanyl group in N-[6-(ethylsulfanyl)-8-hydroxy-2-phenylhexahydropyrano[3,2-d][1,3]dioxin-7-yl]acetamide imparts unique chemical properties, such as increased lipophilicity and the ability to undergo specific redox reactions. These features can enhance its interactions with biological targets and make it a valuable compound for scientific research .

Properties

Molecular Formula

C17H23NO5S

Molecular Weight

353.4 g/mol

IUPAC Name

N-(6-ethylsulfanyl-8-hydroxy-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-7-yl)acetamide

InChI

InChI=1S/C17H23NO5S/c1-3-24-17-13(18-10(2)19)14(20)15-12(22-17)9-21-16(23-15)11-7-5-4-6-8-11/h4-8,12-17,20H,3,9H2,1-2H3,(H,18,19)

InChI Key

HWVFWNMATMHVMS-UHFFFAOYSA-N

Canonical SMILES

CCSC1C(C(C2C(O1)COC(O2)C3=CC=CC=C3)O)NC(=O)C

Origin of Product

United States

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